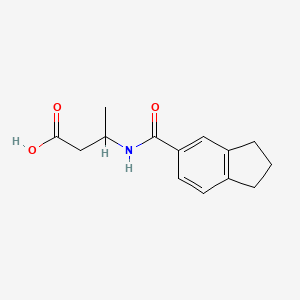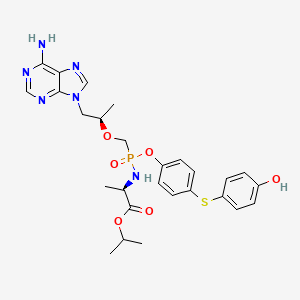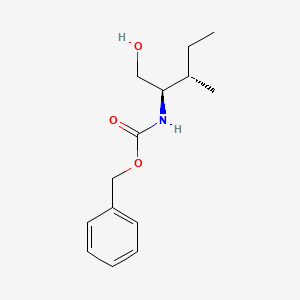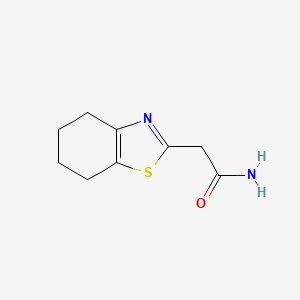
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of an ethyl group, a hydroxyethyl group, and a propoxy group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide typically involves the reaction of 3-propoxybenzoic acid with N-ethyl-N-(2-hydroxyethyl)amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent, such as dichloromethane, at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The reactants are fed into a reactor where they undergo the coupling reaction under controlled temperature and pressure conditions. The product is then purified using techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The propoxy group can be substituted with other alkoxy groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions can be carried out using alkyl halides or other electrophiles in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: The major product is N-ethyl-N-(2-oxoethyl)-3-propoxybenzamide.
Reduction: The major product is N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzylamine.
Substitution: The major products depend on the substituent introduced, such as N-ethyl-N-(2-hydroxyethyl)-3-alkoxybenzamide.
科学研究应用
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide involves its interaction with specific molecular targets in biological systems. The hydroxyethyl group can form hydrogen bonds with target proteins, while the benzamide core can interact with hydrophobic pockets in the protein structure. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- N-ethyl-N-(2-hydroxyethyl)benzamide
- N-ethyl-N-(2-hydroxyethyl)-3-methoxybenzamide
- N-ethyl-N-(2-hydroxyethyl)-4-propoxybenzamide
Uniqueness
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide is unique due to the presence of the propoxy group at the 3-position of the benzamide core. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
属性
分子式 |
C14H21NO3 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC 名称 |
N-ethyl-N-(2-hydroxyethyl)-3-propoxybenzamide |
InChI |
InChI=1S/C14H21NO3/c1-3-10-18-13-7-5-6-12(11-13)14(17)15(4-2)8-9-16/h5-7,11,16H,3-4,8-10H2,1-2H3 |
InChI 键 |
PSVBQHHMZBLCKE-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1=CC=CC(=C1)C(=O)N(CC)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(piperazin-1-yl)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hydrochloride](/img/structure/B14897843.png)


![N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide](/img/structure/B14897855.png)
![n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)








![n-(3-Oxo-3,4-dihydro-2h-benzo[b][1,4]oxazin-6-yl)isobutyramide](/img/structure/B14897909.png)
